REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[NH:10][C:9]2[C:11]([Cl:14])=[CH:12][S:13][C:8]=2[CH:7]=1)=[O:5])C.O[Li].O>>[Cl:14][C:11]1[C:9]2[NH:10][C:6]([C:4]([OH:5])=[O:3])=[CH:7][C:8]=2[S:13][CH:12]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CC2=C(N1)C(=CS2)Cl
|
Name
|
LiOH—H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
at 50° C.
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
acidified aqueous phase extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
combined organic phases dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated)
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CSC2=C1NC(=C2)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |